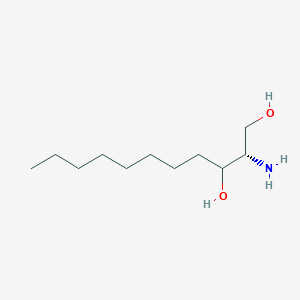![molecular formula C15H14N2O5S B14177888 5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid CAS No. 851192-17-1](/img/structure/B14177888.png)
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid is a synthetic organic compound known for its vibrant color and diverse applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in industries such as textiles, cosmetics, and pharmaceuticals due to their stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the diazotization of a primary aromatic amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid . The resulting diazonium salt is then coupled with a suitable coupling component, such as 2,4-dioxopentane, under controlled conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling. The final product is purified through crystallization or chromatography to obtain a high-purity azo dye suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential antimicrobial and antitumor properties.
Mecanismo De Acción
The mechanism of action of 5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid involves its interaction with biological molecules through its azo group. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid
- Amino-(formylphenyl) diazenyl-hydroxyl naphthalene-sulfonic acid derivatives
Uniqueness
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable diazonium salts and undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
851192-17-1 |
|---|---|
Fórmula molecular |
C15H14N2O5S |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
5-(2,4-dioxopentan-3-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C15H14N2O5S/c1-9(18)15(10(2)19)17-16-13-7-3-6-12-11(13)5-4-8-14(12)23(20,21)22/h3-8,15H,1-2H3,(H,20,21,22) |
Clave InChI |
DTIWKELCEMMMES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


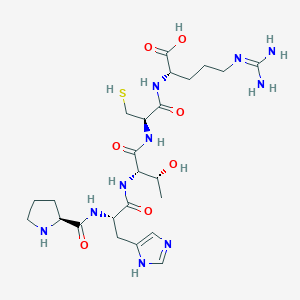
![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
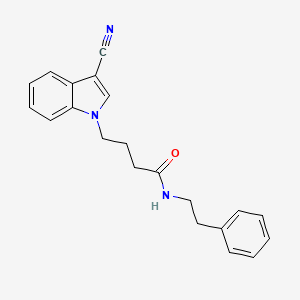
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
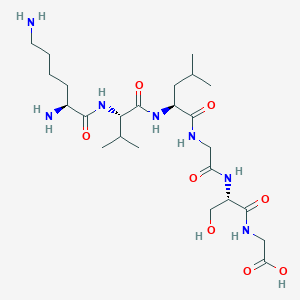

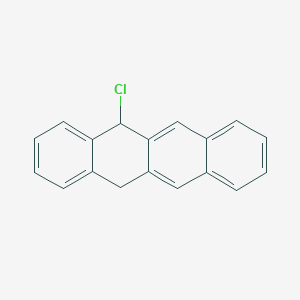

![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)
